molecular formula C16H21N3O2 B2575048 N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide CAS No. 1396881-40-5

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide

Cat. No.: B2575048
CAS No.: 1396881-40-5
M. Wt: 287.363
InChI Key: RMCKDURPYDMKDV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydroxy group and a dimethylpentyl chain attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoxaline derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Attachment of the Hydroxy-Dimethylpentyl Chain: The hydroxy-dimethylpentyl chain can be attached via nucleophilic substitution or addition reactions, where the quinoxaline derivative reacts with a suitable alkylating agent or Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.

    Substitution: The quinoxaline core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LAH, borane, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxylate
  • N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-thiocarboxamide
  • N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-sulfonamide

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy-dimethylpentyl chain and the carboxamide group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)14(20)8-9-17-15(21)13-10-18-11-6-4-5-7-12(11)19-13/h4-7,10,14,20H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCKDURPYDMKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=NC2=CC=CC=C2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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